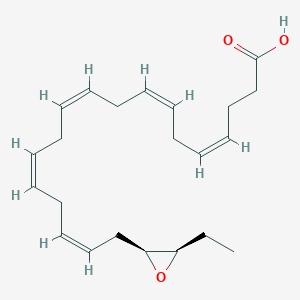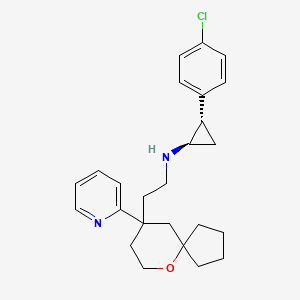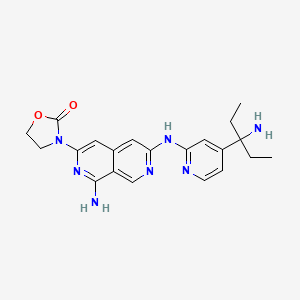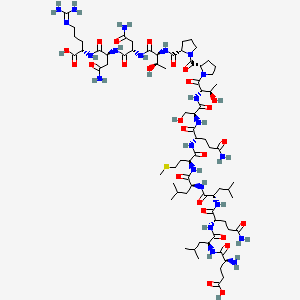
Fusion glycoprotein (92-106)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fusion glycoprotein (92-106) is a polypeptide derived from the fusion protein of respiratory syncytial virus (RSV). This compound acts as a major histocompatibility complex class I-restricted cytotoxic T lymphocyte epitope, meaning that all 15 amino acids are required for efficient recognition by cytotoxic T lymphocytes . The sequence of this polypeptide is Glutamic acid-Leucine-Glutamine-Leucine-Leucine-Methionine-Glutamine-Serine-Threonine-Proline-Proline-Threonine-Asparagine-Asparagine-Arginine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fusion glycoprotein (92-106) is synthesized through custom peptide synthesis techniques. The synthesis involves the stepwise addition of amino acids in a specific sequence to form the desired polypeptide . The process typically employs solid-phase peptide synthesis, where the peptide chain is assembled on a solid support and then cleaved from the support once the synthesis is complete .
Industrial Production Methods: Industrial production of fusion glycoprotein (92-106) involves large-scale peptide synthesis using automated peptide synthesizers. These machines can handle multiple synthesis reactions simultaneously, ensuring high yield and purity of the final product . The synthesized peptide is then purified using high-performance liquid chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Fusion glycoprotein (92-106) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable polypeptide structure .
Common Reagents and Conditions: The synthesis of fusion glycoprotein (92-106) involves the use of protected amino acids, coupling reagents such as N,N’-diisopropylcarbodiimide, and deprotecting agents like trifluoroacetic acid . The reactions are carried out under controlled conditions to ensure the correct sequence and structure of the peptide .
Major Products: The major product of the synthesis is the fusion glycoprotein (92-106) polypeptide itself. Any side products or impurities are removed during the purification process .
Applications De Recherche Scientifique
Fusion glycoprotein (92-106) has several scientific research applications, particularly in the fields of immunology and virology. It is used to study the immune response to respiratory syncytial virus infections, as it acts as a cytotoxic T lymphocyte epitope . This compound is also employed in vaccine development, as it can elicit a strong immune response and potentially provide protection against respiratory syncytial virus .
In addition to its use in immunology, fusion glycoprotein (92-106) is utilized in structural biology studies to understand the conformational changes and interactions of viral fusion proteins . It serves as a model peptide for investigating the mechanisms of viral entry and fusion with host cells .
Mécanisme D'action
Fusion glycoprotein (92-106) exerts its effects by acting as a major histocompatibility complex class I-restricted cytotoxic T lymphocyte epitope . This means that the peptide is presented on the surface of infected cells by major histocompatibility complex class I molecules, where it is recognized by cytotoxic T lymphocytes . The recognition triggers the activation and proliferation of cytotoxic T lymphocytes, leading to the targeted destruction of infected cells .
Comparaison Avec Des Composés Similaires
Fusion glycoprotein (92-106) is unique in its specific sequence and function as a cytotoxic T lymphocyte epitope. Similar compounds include other epitopes derived from viral fusion proteins, such as those from human metapneumovirus and parainfluenza virus . These epitopes also play a role in eliciting immune responses and are studied for their potential in vaccine development .
List of Similar Compounds:- Human metapneumovirus fusion glycoprotein epitope
- Parainfluenza virus fusion glycoprotein epitope
- Measles virus fusion glycoprotein epitope
Fusion glycoprotein (92-106) stands out due to its specific sequence and its role in respiratory syncytial virus infections, making it a valuable tool in immunological research and vaccine development .
Propriétés
Formule moléculaire |
C73H124N22O25S |
|---|---|
Poids moléculaire |
1742.0 g/mol |
Nom IUPAC |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C73H124N22O25S/c1-33(2)27-43(86-58(105)38(74)16-21-55(103)104)62(109)83-39(17-19-51(75)99)59(106)87-45(29-35(5)6)64(111)88-44(28-34(3)4)63(110)84-41(22-26-121-9)61(108)82-40(18-20-52(76)100)60(107)91-48(32-96)67(114)93-57(37(8)98)71(118)95-25-12-15-50(95)70(117)94-24-11-14-49(94)68(115)92-56(36(7)97)69(116)90-47(31-54(78)102)66(113)89-46(30-53(77)101)65(112)85-42(72(119)120)13-10-23-81-73(79)80/h33-50,56-57,96-98H,10-32,74H2,1-9H3,(H2,75,99)(H2,76,100)(H2,77,101)(H2,78,102)(H,82,108)(H,83,109)(H,84,110)(H,85,112)(H,86,105)(H,87,106)(H,88,111)(H,89,113)(H,90,116)(H,91,107)(H,92,115)(H,93,114)(H,103,104)(H,119,120)(H4,79,80,81)/t36-,37-,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,56+,57+/m1/s1 |
Clé InChI |
ZHVVZYTZAJFZOC-CRIPYSBESA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)N)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


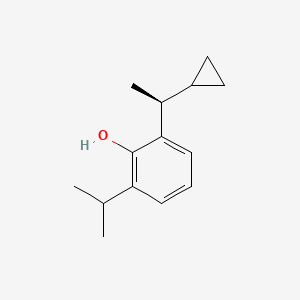
![2-(5-cyclopropyl-11-morpholin-4-yl-7-oxo-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-8-yl)-N-(5-fluoropyridin-2-yl)acetamide](/img/structure/B12382814.png)




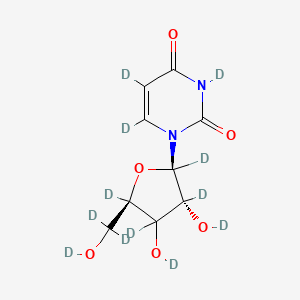
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(315N)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382846.png)
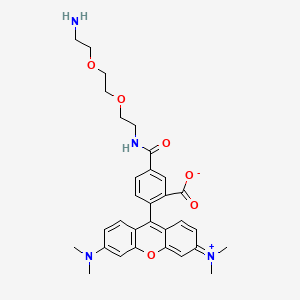
![2-[2-Chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic acid](/img/structure/B12382853.png)

